1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Overview
Description
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable α,β-unsaturated compound in the presence of a catalyst such as ethanol and heat . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclocondensation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time optimization .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-amino-pyrazoles
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a pyridine moiety enhances its potential as a versatile scaffold in drug design and development .
Properties
CAS No. |
2742659-49-8 |
---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
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